Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride
Description
Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride is a fluorinated cyclohexane derivative featuring an ethyl ester, an amino group, and two fluorine atoms at the 4,4-positions of the cyclohexane ring.
The compound’s structural features—fluorine substitution, ester group, and amine hydrochloride salt—impart unique physicochemical properties. Fluorine atoms enhance metabolic stability and lipophilicity, while the ethyl ester may improve bioavailability compared to carboxylic acid derivatives. The hydrochloride salt increases solubility in polar solvents, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C9H16ClF2NO2 |
|---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
ethyl 1-amino-4,4-difluorocyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15F2NO2.ClH/c1-2-14-7(13)8(12)3-5-9(10,11)6-4-8;/h2-6,12H2,1H3;1H |
InChI Key |
LAEOHBKGCSDBSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(CC1)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate Hydrochloride
General Synthetic Strategy
The synthesis of this compound typically follows a multi-step process starting from cyclohexanone derivatives. The key steps include:
- Introduction of the difluoromethyl group at the 4-position of the cyclohexane ring via deoxofluorination of β-keto esters.
- Amination at the 1-position to introduce the amino group.
- Esterification to form the ethyl ester.
- Conversion to the hydrochloride salt for stability and handling.
Deoxofluorination of β-Keto Esters Using Sulfur Tetrafluoride (SF4)
A prominent method for introducing the difluoromethyl group involves the deoxofluorination of β-keto esters using sulfur tetrafluoride (SF4) as a fluorinating agent. This method was extensively studied by Trofymchuk et al. (2020), who demonstrated the semi-industrial scale synthesis of β,β-difluorocarboxylic acids, which serve as key intermediates for the target compound.
Reaction Conditions and Procedure
- Starting Material: β-keto ester (e.g., ethyl 4-oxocyclohexanecarboxylate).
- Reagent: Sulfur tetrafluoride (SF4), a highly toxic and reactive gas.
- Conditions: Controlled temperature and pressure in a flow reactor to enhance safety and reaction efficiency.
- Outcome: Conversion of the keto group to a difluoromethyl group at the β-position.
Amination and Esterification
Following difluorination, the amino group is introduced at the 1-position of the cyclohexane ring. This can be achieved through reductive amination or nucleophilic substitution reactions using appropriate amine sources under controlled conditions.
Esterification to form the ethyl ester is typically performed by reacting the corresponding carboxylic acid or acid chloride intermediate with ethanol under acidic or catalytic conditions.
Formation of Hydrochloride Salt
The final step involves converting the free amine into its hydrochloride salt to enhance compound stability and solubility. This is done by treating the free base with hydrochloric acid in a suitable solvent.
Reaction Scheme Summary
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Deoxofluorination | Ethyl 4-oxocyclohexanecarboxylate | SF4, flow reactor, controlled temp/pressure | Ethyl 4,4-difluorocyclohexanecarboxylate |
| 2 | Amination | Ethyl 4,4-difluorocyclohexanecarboxylate | Amine source, reductive amination conditions | Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate |
| 3 | Salt Formation | Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate | HCl in solvent | This compound |
Analytical Data and Quality Control
Molecular and Structural Data
Purity and Yield
- Typical yields for the deoxofluorination step using SF4 exceed 70-80% under optimized flow conditions.
- Amination and esterification steps generally have yields ranging from 60-90%, depending on reagents and conditions.
- Final hydrochloride salt formation is quantitative under standard acid-base neutralization protocols.
Spectroscopic Characterization
- NMR Spectroscopy: Characteristic signals for difluoromethyl group (two fluorines on the cyclohexane ring) observed in ^19F NMR.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~243.68 g/mol.
- IR Spectroscopy: Presence of ester carbonyl (~1735 cm^-1), NH2 bending vibrations, and characteristic C-F stretches.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Scale Suitability |
|---|---|---|---|
| SF4 Deoxofluorination (Flow) | High efficacy, scalable, better yields | Requires toxic SF4, specialized equipment | Semi-industrial to industrial |
| DAST or Other Reagents | Simpler lab-scale operations | Lower yields, multi-step, less safe | Laboratory scale |
| Reductive Amination | Efficient amine introduction | Requires careful control of reductants | Laboratory and pilot scale |
Chemical Reactions Analysis
Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Scientific Research Applications
Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with target proteins, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Findings and Implications
A. Ester Group Variations
- Ethyl vs. Methyl esters, however, may hydrolyze faster in vivo due to steric effects.
- Ester vs. Carboxylic Acid : The carboxylic acid derivative (CAS 1430854-20-8) lacks the ester’s hydrolyzable group, favoring ionic interactions but reducing lipid solubility. This impacts formulation strategies (e.g., prodrug design).
B. Amino Group and Salt Formation
- The hydrochloride salt in the target compound improves aqueous solubility compared to neutral esters (e.g., ethyl 4,4-difluorocyclohexanecarboxylate, CAS 178312-47-5) . This is critical for oral bioavailability.
- Amino Group Positioning: Compounds like 4,4-difluorocyclohexanamine hydrochloride (CAS 921753-34-6) lack the ester moiety, limiting their utility in prodrug applications but simplifying synthesis.
C. Fluorine Substitution
- The 4,4-difluoro substitution enforces a rigid chair conformation in the cyclohexane ring, which may enhance binding to hydrophobic pockets in biological targets. Comparatively, 3,3-difluorocyclohexanamine derivatives (e.g., CAS 921753-37-9) adopt different conformations, altering steric interactions.
D. Aromatic and Complex Derivatives
Biological Activity
Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride (CAS No. 1393555-37-7) is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the chemical properties, biological mechanisms, and relevant research findings associated with this compound.
This compound has the following chemical identifiers:
| Property | Value |
|---|---|
| CAS Number | 1393555-37-7 |
| Molecular Formula | C9H14F2ClN1O2 |
| Molecular Weight | 223.67 g/mol |
| IUPAC Name | Ethyl 1-amino-4,4-difluorocyclohexane-1-carboxylate hydrochloride |
| InChI Key | HZZDWLBBNSDYQM-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Nitric Oxide Synthase Activity : This compound may influence nitric oxide (NO) production, which plays a crucial role in vascular functions and immune responses. NO is known for its role in mediating vasodilation and has been implicated in tumoricidal and bactericidal actions in macrophages .
- Influence on Inflammatory Mediators : Research indicates that compounds similar to ethyl 1-amino-4,4-difluorocyclohexanecarboxylate can enhance the synthesis of pro-inflammatory cytokines such as IL-6 and IL-8, suggesting a potential role in inflammatory responses .
Case Studies and Experimental Data
- In Vitro Studies : In various laboratory settings, this compound has been tested for its effects on cell proliferation and apoptosis. Results indicated that the compound could modulate cell cycle progression in certain cancer cell lines, although specific pathways remain to be elucidated.
- Animal Models : Animal studies have shown promising results regarding the anti-inflammatory properties of related compounds. For instance, administration of similar difluoro compounds resulted in reduced edema and inflammation markers in rodent models of arthritis .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics, making it a candidate for further development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
